molecular formula C10H12F3N B3022377 (R)-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine CAS No. 672906-72-8

(R)-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine

Cat. No.: B3022377
CAS No.: 672906-72-8
M. Wt: 203.2 g/mol
InChI Key: HJCYBPVJJPKIFJ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine is a chiral amine compound that has gained significant attention in various fields of scientific research. This compound is known for its unique structural features, including the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties. It is widely used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Biochemical Analysis

Biochemical Properties

It is known to be involved in the asymmetric reduction of 4-(trifluoromethyl)acetophenone . This reaction is catalyzed by recombinant Escherichia coli cells with excellent enantioselectivity .

Cellular Effects

It is known that the compound is used in the production of AD101 (SCH-350581), a chemokine CCR5 antagonist . This suggests that it may have effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the asymmetric reduction of 4-(trifluoromethyl)acetophenone . This reaction is catalyzed by recombinant Escherichia coli cells with excellent enantioselectivity .

Temporal Effects in Laboratory Settings

It is known that the compound is used in the production of AD101 (SCH-350581), a chemokine CCR5 antagonist . This suggests that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that the compound is used in the production of AD101 (SCH-350581), a chemokine CCR5 antagonist . This suggests that it may have effects at different dosages.

Metabolic Pathways

It is known that the compound is used in the production of AD101 (SCH-350581), a chemokine CCR5 antagonist . This suggests that it may be involved in metabolic pathways related to this process.

Transport and Distribution

It is known that the compound is used in the production of AD101 (SCH-350581), a chemokine CCR5 antagonist . This suggests that it may have effects on its localization or accumulation.

Subcellular Localization

It is known that the compound is used in the production of AD101 (SCH-350581), a chemokine CCR5 antagonist . This suggests that it may have effects on its activity or function in specific compartments or organelles.

Chemical Reactions Analysis

Types of Reactions

®-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions .

Major Products

The major products formed from these reactions include chiral alcohols, ketones, and various substituted amines, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

®-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • ®-1-[4-(Trifluoromethyl)phenyl]ethanol
  • (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
  • 2-(4-Trifluoromethylphenyl)ethanamine

Uniqueness

®-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher enantioselectivity and improved pharmacokinetic properties, making it a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

(1R)-N-methyl-1-[4-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7(14-2)8-3-5-9(6-4-8)10(11,12)13/h3-7,14H,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCYBPVJJPKIFJ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(F)(F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201203855
Record name (αR)-N,α-Dimethyl-4-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672906-72-8
Record name (αR)-N,α-Dimethyl-4-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672906-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-N,α-Dimethyl-4-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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